
2-Bromo-5-iodobenzaldehyde
概要
説明
2-Bromo-5-iodobenzaldehyde is a chemical compound that contains a benzene ring, an aldehyde functional group, and two halogens - bromine and iodine . It is a useful synthetic intermediate used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .
Synthesis Analysis
The synthesis of this compound involves the use of 1-Bromo-4-iodobenzene and N,N-Dimethylformamide as precursors . The reaction yields this compound with an approximate yield of 63% .Molecular Structure Analysis
The molecular formula of this compound is C7H4BrIO . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .Chemical Reactions Analysis
This compound is used as a reactant in various chemical reactions. For instance, it is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .Physical And Chemical Properties Analysis
This compound has a molecular weight of 310.92 . It is a solid at room temperature . The boiling point is reported to be between 105-107 degrees Celsius .科学的研究の応用
Synthetic Applications in Chemistry
- Palladium-Catalyzed Cross-Coupling Reactions : 2-Bromo-5-iodobenzaldehyde and related compounds are significant in the synthesis of various biologically and medicinally relevant compounds. They have been extensively used under palladium-catalyzed conditions for constructing a wide range of compounds (Ghosh & Ray, 2017).
Applications in Material Science
- Optical and Electronic Properties : A study on 2,3-dimethoxybenzaldehyde derivatives, including bromine-substituted compounds, revealed that bromine substitution influences the linear and nonlinear optical properties, potentially making these compounds suitable for nonlinear optical (NLO) materials (Aguiar et al., 2022).
Applications in Analytical Chemistry
- Trace Metal Ion Analysis : Derivatives of this compound have been used as modifiers in analytical methods. For instance, a ligand synthesized from a related compound was used to preconcentrate trace amounts of copper(II) ions from water samples, demonstrating its utility in environmental monitoring and analysis (Fathi & Yaftian, 2009).
Applications in Organic Synthesis
- Formation of Quinazolines : The reaction of this compound with benzamidines under specific conditions led to the formation of quinazolines, showcasing its role in heterocyclic chemistry (Vypolzov et al., 2011).
Safety and Hazards
The safety information for 2-Bromo-5-iodobenzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .
作用機序
Mode of Action
It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.
Biochemical Pathways
It is known that the compound can be used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . This suggests that it may affect biochemical pathways related to the synthesis of these compounds.
Pharmacokinetics
The compound’s molecular weight (31092) and physical form (solid) suggest that it may have certain pharmacokinetic properties that affect its bioavailability .
Action Environment
The action of 2-Bromo-5-iodobenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and in an inert atmosphere . This suggests that light and oxygen may affect the stability and efficacy of the compound. Furthermore, the compound’s reactions may be influenced by factors such as temperature and pH .
生化学分析
Biochemical Properties
2-Bromo-5-iodobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in nucleophilic substitution reactions, where it can act as an electrophile, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of new chemical bonds, altering the structure and function of the target biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its ability to form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to changes in protein structure and function, potentially inhibiting or activating enzymatic activity. Furthermore, this compound can influence gene expression by interacting with DNA or transcription factors, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under inert gas conditions at low temperatures (2–8 °C). Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux. Additionally, this compound can affect the levels of specific metabolites, thereby altering cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound can influence its biochemical activity and interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it may interact with mitochondrial enzymes and influence cellular respiration. Additionally, this compound can be found in the nucleus, where it may modulate gene expression by interacting with DNA or transcription factors .
特性
IUPAC Name |
2-bromo-5-iodobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWLJNHNEZGEOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679973 | |
| Record name | 2-Bromo-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1032231-24-5 | |
| Record name | 2-Bromo-5-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1440467.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)
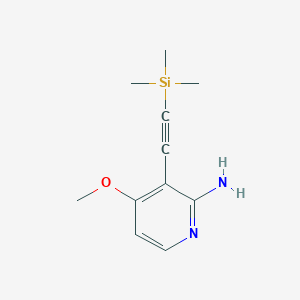
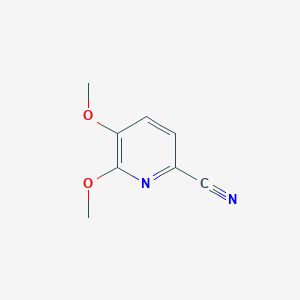

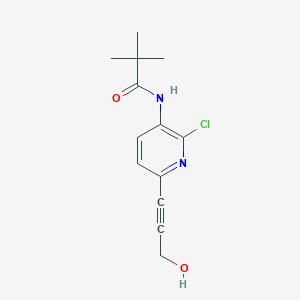
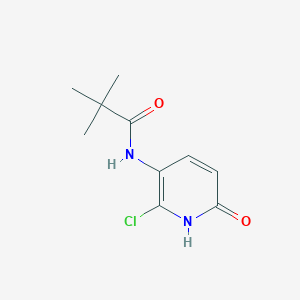
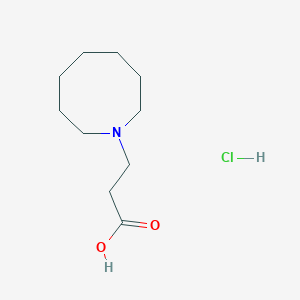

![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)
![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)